![molecular formula C18H14ClN3O4 B2803710 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-28-4](/img/structure/B2803710.png)
4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound contains several functional groups and rings, including a benzamide group, a nitro group, a chloro group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These groups could potentially confer a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl ring, the introduction of the nitro and chloro groups, and the coupling with benzamide .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the nitro group and the benzamide group could potentially result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially make the benzene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like the nitro group and the amide group could potentially increase the solubility of the compound in polar solvents .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the synthesis of benzylidenehydrazine derivatives, which have been characterized using IR, 1H NMR, 13C NMR and mass spectroscopic techniques . The structures of these molecules have been determined by single-crystal X-ray diffraction .
Nonlinear Optical Applications
The compound has been used in the development of organic nonlinear optical single crystals . These crystals have been grown using a slow evaporation method at 40 °C . The grown crystals have been characterized using single-crystal XRD analysis .
Pharmaceutical Industry
Compounds containing the quinoline ring system demonstrate a variety of biological and pharmaceutical activities . Medications with a quinoline ring are known to have a wide range of therapeutic uses .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential .
Anti-inflammatory and Analgesic Activities
Certain indole derivatives of the compound have shown anti-inflammatory and analgesic activities .
Hydrazone Linkage
Several quinoline-based hybrids linked to other biological moieties via hydrazone have been shown to have high biological activity .
Future Directions
properties
IUPAC Name |
4-chloro-3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-14-3-1-12(9-15(14)22(25)26)18(24)20-13-7-10-2-4-16(23)21-6-5-11(8-13)17(10)21/h1,3,7-9H,2,4-6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRPRDSLDJVSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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